9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide
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Overview
Description
9-Thia-1-azaspiro[55]undecane 9,9-dioxide is a spirocyclic compound characterized by a sulfur and nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with an aziridine derivative, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the compound, making it more reactive towards nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can impart desirable properties such as increased metabolic stability and improved binding affinity to biological targets.
Industry
In the industrial sector, this compound is explored for its applications in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The spirocyclic structure can enhance its binding affinity and selectivity, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
9-Thia-1-azaspiro[5.5]undecane: Lacks the dioxide functionality, which can significantly alter its chemical reactivity and applications.
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide:
Uniqueness
9-Thia-1-azaspiro[55]undecane 9,9-dioxide is unique due to its specific spirocyclic structure combined with the presence of both sulfur and nitrogen atoms
By understanding the synthesis, reactivity, and applications of 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
9λ6-thia-1-azaspiro[5.5]undecane 9,9-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)7-4-9(5-8-13)3-1-2-6-10-9/h10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAXYXSQCABODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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